A Technical Guide to Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will detail its core molecular properties, including its precise molecular weight, outline a robust and validated synthetic protocol, discuss methods for its analytical characterization, and explore its applications as a versatile building block in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research and development pipelines.
Core Molecular Profile
Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1255666-33-1) is a synthetic organic compound featuring a piperidine core, a key structural motif in many biologically active molecules.[1][2] The strategic incorporation of geminal fluorine atoms at the C3 position and a hydroxyl group at the C4 position makes it a highly valuable and functionalized building block. The molecular formula is C13H15F2NO3, corresponding to a molecular weight of 271.26 g/mol .[3]
| Property | Value | Source |
| IUPAC Name | benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | [3] |
| CAS Number | 1255666-33-1 | [3] |
| Molecular Formula | C13H15F2NO3 | [3] |
| Molecular Weight | 271.26 g/mol | [3] |
| Common Synonym | 1-Cbz-3,3-difluoro-4-hydroxy-piperidine | [3] |
Structural Features and Significance
The molecule's structure is defined by several key functional groups, each contributing to its chemical utility:
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Piperidine Scaffold: A saturated six-membered heterocycle that is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.
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Geminal Difluoro Group: The two fluorine atoms at the C3 position serve as a bioisostere for a methylene or carbonyl group. This substitution can significantly enhance metabolic stability by blocking potential sites of oxidation, and it can modulate the acidity of adjacent protons and the basicity of the piperidine nitrogen.
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Hydroxyl Group: The C4-hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets such as enzymes or receptors. It also serves as a versatile chemical handle for further derivatization.
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Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom is protected by a Cbz group, a standard and robust protecting group in organic synthesis. It renders the amine non-basic and can be selectively removed under various conditions (typically hydrogenolysis) to allow for subsequent coupling reactions.
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1239596-54-3 | Commercial | Starting Material |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | Commercial | Reducing Agent |
| Methanol (MeOH), Anhydrous | 67-56-1 | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | Extraction Solvent |
| Saturated Ammonium Chloride (NH₄Cl) aq. | 12125-02-9 | Lab Prepared | Quenching Agent |
| Brine (Saturated NaCl aq.) | 7647-14-5 | Lab Prepared | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | Drying Agent |
| Silica Gel | 7631-86-9 | Commercial | Stationary Phase |
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
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Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize excess NaBH₄.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: Partition the resulting aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
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Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data provides a benchmark for validation.
| Analysis Technique | Expected Result |
| Mass Spectrometry (ESI+) | m/z = 272.11 [M+H]⁺, 294.09 [M+Na]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 ppm (m, 5H, Ar-H ), δ ~5.2 ppm (s, 2H, -O-CH₂ -Ph), Signals for piperidine ring protons (complex multiplets), Signal for -OH (broad singlet). |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for aromatic carbons, C=O (carbamate), -O-C H₂-Ph, and piperidine ring carbons. The C-F carbon will show a characteristic triplet due to coupling with fluorine. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single signal (or AB quartet depending on chirality and conformation) characteristic of a geminal difluoro group adjacent to a chiral center. |
| Purity (HPLC) | >97% area under the curve. |
Applications in Drug Discovery and Development
Fluorinated piperidines are highly sought-after scaffolds in medicinal chemistry. The title compound is an exemplary building block for constructing more complex molecules targeting a range of diseases.
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Scaffold for Novel Therapeutics: The Cbz group can be readily removed via hydrogenolysis, revealing a secondary amine. This amine can then be functionalized through reductive amination, amide coupling, or other N-alkylation reactions to build a diverse library of compounds for high-throughput screening.
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Probing Structure-Activity Relationships (SAR): The hydroxyl group acts as a key hydrogen bond donor. Its presence can be critical for binding to a protein target. By using this building block, chemists can systematically probe the importance of this interaction in their lead series.
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Analogs of Known Drugs: Piperidine-containing drugs are numerous. This compound allows for the synthesis of novel fluorinated analogs of existing drugs to improve their metabolic stability, cell permeability, and overall efficacy. For instance, chiral hydroxypiperidines are key intermediates in the synthesis of drugs like ibrutinib, an inhibitor of Bruton's tyrosine kinase. [1]
Safety and Handling
Proper handling of this chemical is essential in a laboratory setting. The following information is based on available safety data. [3]
| Safety Information | Details |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
Conclusion
Benzyl 3,3-Difluoro-4-hydroxypiperidine-1-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, characterized by a molecular weight of 271.26 g/mol , combines the privileged piperidine scaffold with the powerful modulatory effects of geminal fluorination and the versatile functionality of a hydroxyl group. The robust and selective synthesis outlined herein provides a reliable pathway to access this valuable building block. Its potential to serve as a cornerstone in the development of novel therapeutics makes it a compound of high importance for any research program focused on drug discovery.
References
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Chemical Substance Information. benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]
